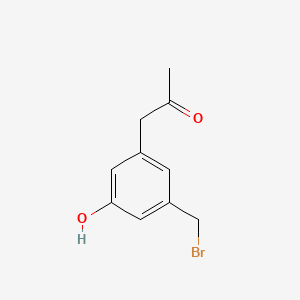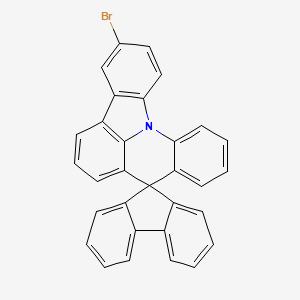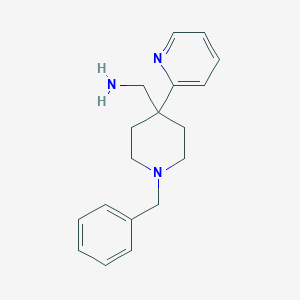
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with 2-pyridylmagnesium bromide to introduce the pyridinyl group, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol: This compound is structurally similar but contains a hydroxyl group instead of a methanamine group.
1-Benzylpiperidin-4-yl)methanamine: Lacks the pyridinyl group, making it less complex.
Uniqueness
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine is unique due to the presence of both benzyl and pyridinyl groups, which confer specific chemical properties and potential biological activities. This dual substitution makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H23N3 |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
(1-benzyl-4-pyridin-2-ylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C18H23N3/c19-15-18(17-8-4-5-11-20-17)9-12-21(13-10-18)14-16-6-2-1-3-7-16/h1-8,11H,9-10,12-15,19H2 |
InChI-Schlüssel |
RLYVKMUYDNHJJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(CN)C2=CC=CC=N2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


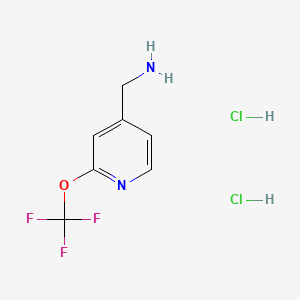
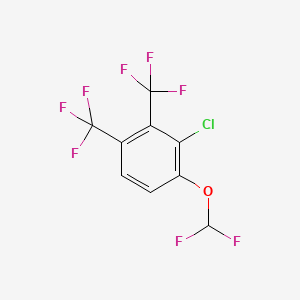
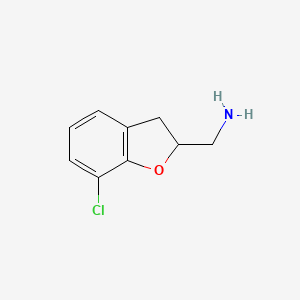
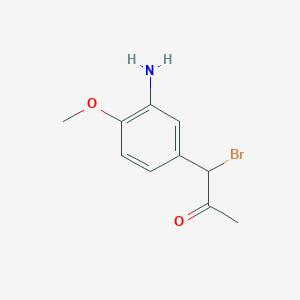


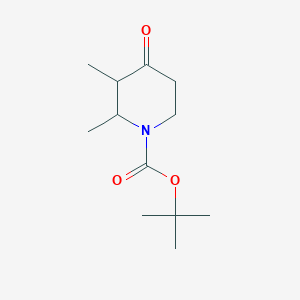
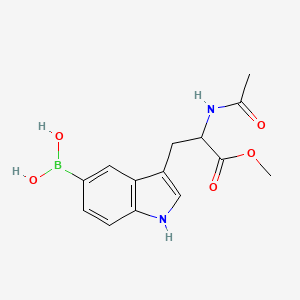
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
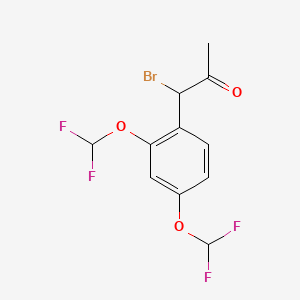
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
